![molecular formula C28H29NO7 B12455546 Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE is a complex organic compound characterized by its unique structure, which includes a phthalate core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the esterification of phthalic anhydride with methanol to form dimethyl phthalate. This intermediate is then subjected to further reactions to introduce the phenoxy and acetamido groups. The reaction conditions often require the use of catalysts, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form phenoxy radicals.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed in substitution reactions.
Major Products:
Oxidation: Formation of phenoxy radicals.
Reduction: Formation of amines.
Substitution: Formation of substituted esters and amides.
科学的研究の応用
1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
2,4,6-Tri-tert-butylphenol: A phenol with similar tert-butyl groups but different functionalization.
4-tert-Butylphenyl glycidyl ether: Contains a phenoxy group with tert-butyl substitution.
2-[3-(4-tert-Butyl-phenoxy)-2-hydroxy-propylsulfanyl]-4,6-dimethyl-nicotinonitrile: Shares the tert-butylphenoxy moiety.
Uniqueness: 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE is unique due to its combination of ester, phenoxy, and acetamido groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
特性
分子式 |
C28H29NO7 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
dimethyl 4-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenoxy]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H29NO7/c1-28(2,3)18-6-10-20(11-7-18)35-17-25(30)29-19-8-12-21(13-9-19)36-22-14-15-23(26(31)33-4)24(16-22)27(32)34-5/h6-16H,17H2,1-5H3,(H,29,30) |
InChIキー |
XALJBKOCWRPJDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


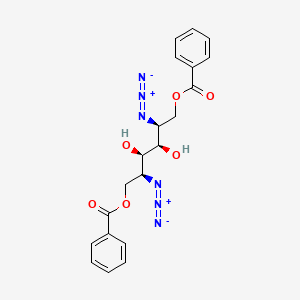
![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)
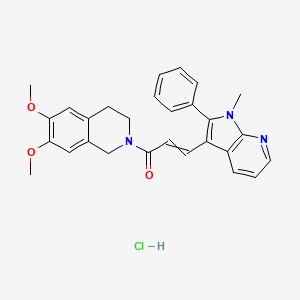
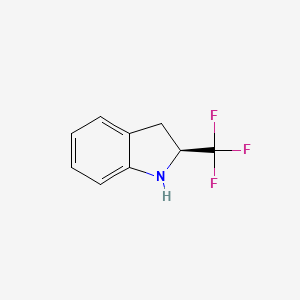
![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)
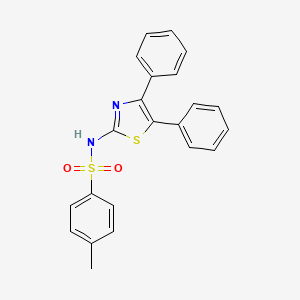
![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)
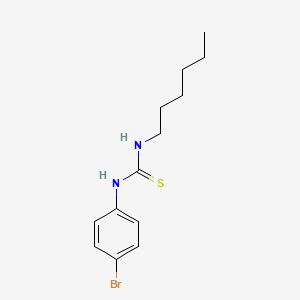
![5-(2,5-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12455509.png)
![4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B12455510.png)
![6-[3-(trifluoromethyl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12455515.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455527.png)
